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molecular formula C10H8O2 B047133 2,6-Dihydroxynaphthalene CAS No. 581-43-1

2,6-Dihydroxynaphthalene

Cat. No. B047133
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04996372

Procedure details

Sixty parts by weight of acetone was added to 100 parts by weight of the oily phase containing the oxidation product obtained in Example 8, (1) to prepare an MIBK/acetone mixed oily phase which was subjected to acid cleavage by the following method to obtain 2,6-dihydroxynaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MIBK acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][CH:6]([CH2:8][C:9]([CH3:11])=[O:10])[CH3:7].[CH3:12]C(C)=O>>[OH:3][C:2]1[CH:4]=[CH:7][C:6]2[C:5](=[CH:12][CH:11]=[C:9]([OH:10])[CH:8]=2)[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
MIBK acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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